Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 209348-85-6) is a fluorinated spirocyclic compound with the molecular formula C₂₀H₂₁FN₂O₂ and a molecular weight of 340.4 g/mol . Its structure features a benzyl carbamate group attached to a spiro[indoline-3,4'-piperidine] core, with a fluorine substituent at the 5-position of the indoline ring.
Properties
IUPAC Name |
benzyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSMLORPPZVYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)F)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598418 | |
| Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209348-85-6 | |
| Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Indoline Ring
- The indoline ring is commonly synthesized via Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form the indoline scaffold.
- Alternatively, substituted anilines can be cyclized to indoline derivatives through intramolecular cyclization reactions.
Spirocyclization to Form the Spiro[indoline-3,4'-piperidine] Core
- The spirocyclic structure is formed by reacting the fluorinated indoline intermediate with a piperidine precursor.
- This step often involves base-mediated cyclization, where nucleophilic attack and ring closure occur to generate the spiro junction.
- Reaction conditions such as temperature, solvent, and base choice are optimized to maximize spirocyclization efficiency.
Installation of the Benzyl Carboxylate Group
- The carboxylate functionality is introduced as a benzyl ester, typically by esterification of the corresponding carboxylic acid intermediate.
- Benzyl bromide or benzyl chloride can be used as benzylating agents in the presence of a base.
- The esterification step is conducted under anhydrous conditions to prevent hydrolysis.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fischer indole synthesis | Phenylhydrazine + ketone, acidic medium, heat | Indoline intermediate |
| 2 | Electrophilic fluorination | NFSI or Selectfluor, mild temperature | 5-Fluoroindoline derivative |
| 3 | Spirocyclization | Piperidine precursor, base (e.g., NaH), solvent (e.g., THF), reflux | Spiro[indoline-3,4'-piperidine] core |
| 4 | Benzyl ester formation | Benzyl bromide, base (e.g., K2CO3), anhydrous solvent | Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
- Scale-up involves optimizing reaction parameters such as temperature, solvent volume, and reagent stoichiometry to maintain yield and purity.
- Continuous flow reactors may be employed to improve reaction control and throughput.
- Purification techniques such as recrystallization, chromatography, and solvent extraction are used to isolate the final product with high purity.
A practical aspect of working with this compound involves preparing stock solutions for research applications. The following table summarizes stock solution preparation volumes for different concentrations and compound masses:
| Compound Mass | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.9377 | 14.6886 | 29.3772 |
| 5 mM Solution Volume (mL) | 0.5875 | 2.9377 | 5.8754 |
| 10 mM Solution Volume (mL) | 0.2938 | 1.4689 | 2.9377 |
Note: Volumes calculated based on molecular weight 340.4 g/mol.
- Reaction temperatures for spirocyclization are typically maintained between 80–110°C to balance reaction rate and selectivity.
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred depending on the step.
- Bases like sodium hydride (NaH), potassium carbonate (K2CO3), or pyridine hydrochloride are used to facilitate cyclization and esterification.
- Physical methods such as vortexing, ultrasound, or gentle heating assist in dissolving intermediates during formulation.
The preparation of this compound is a multi-step synthetic process involving:
- Construction of the indoline ring via Fischer indole synthesis.
- Selective electrophilic fluorination at the 5-position.
- Base-mediated spirocyclization with a piperidine precursor.
- Benzyl ester formation to install the carboxylate group.
Optimization of reaction conditions and purification methods is critical for achieving high yield and purity. Industrial scale-up may utilize continuous flow techniques and rigorous quality control. The compound’s stock solutions are prepared with precise molarity calculations to support research applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. Common methods include:
- Fischer Indole Synthesis: This method utilizes phenylhydrazine derivatives reacting with ketones under acidic conditions to form the indole core.
- Cyclization Reactions: Following the formation of the indole core, cyclization reactions are employed to introduce the spirocyclic structure.
Chemical Properties:
- Molecular Formula: C20H22N2O2
- Molecular Weight: Approximately 338.40 g/mol
- Functional Groups: The compound features a benzyl group, a fluorine atom at the 5-position, and a carboxylate group, which are critical for its reactivity and biological activity.
Chemistry
This compound serves as a valuable building block in the synthesis of more complex spirocyclic compounds. These derivatives are significant in drug discovery due to their unique structural properties that can enhance biological activity.
Biology
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
- Antiviral Effects: Initial investigations suggest potential efficacy against certain viral infections.
Medicine
Due to its pharmacological properties, this compound is being explored for therapeutic applications:
- Cancer Treatment: Its ability to target specific molecular pathways makes it a candidate for further development as an anticancer agent.
- Infectious Diseases: The compound's antimicrobial and antiviral properties suggest potential uses in treating infections.
Case Study 1: Anticancer Activity
A study conducted on various spirocyclic compounds, including this compound, demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several spiroindoline derivatives, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS : 1041704-16-8
- Molecular Formula : C₂₀H₂₁ClN₂O₂
- Molecular Weight : 356.9 g/mol
- Key Differences: The chlorine atom at position 5 increases molecular weight by ~16.5 g/mol compared to the fluoro analog.
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS : 438192-14-4
- Molecular Formula : C₂₀H₂₁BrN₂O₂ (inferred from bromine substitution)
- Molecular Weight : ~401.3 g/mol (estimated)
- Key Differences :
- Bromine’s higher atomic weight and polarizability could enhance lipophilicity, influencing membrane permeability.
- Bromo-substituted analogs are often used in radiolabeling or as heavier halogens for crystallography studies.
tert-Butyl Carbamate Analogs
tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Biological Activity
Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which integrates an indoline and piperidine framework. This compound has garnered attention due to its potential biological activities, although detailed studies are still emerging. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological potential, and synthesis.
- Molecular Formula : C19H21FN2
- Molecular Weight : Approximately 296.38 g/mol
- Structure : The compound features a benzyl group and a fluorine atom at the 5-position of the spiro configuration, contributing to its distinct chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Starting Material : Reaction of 4-fluorophenyhydrazine hydrochloride with N-(benzyloxycarbonyl)piperidine-4-carboxaldehyde.
- Reduction : Subsequent reduction using sodium tetrahydroborate to yield the final product.
- Optimization : Each step requires careful optimization to improve yield and purity.
Interaction with Biological Targets
Preliminary studies suggest that this compound interacts with various biological targets, including:
- Drug Metabolism Enzymes : The compound may influence the activity of enzymes involved in drug metabolism.
- Receptors and Enzymes : It may interact with specific receptors or enzymes involved in cellular signaling pathways.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | Lacks fluorine; similar core structure | Antimicrobial | More widely studied for antimicrobial properties |
| 5-Fluoroindoline derivatives | Similar indoline structure; varied substituents | Anticancer | Focused on anticancer activity rather than general bioactivity |
| Spiro[indole-piperidine] compounds | Different aromatic systems; similar spiro configuration | Neurological effects | Often studied for CNS effects |
The presence of fluorine in this compound may enhance its biological activity compared to these related compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate?
Methodological Answer:
Synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves multicomponent reactions or stepwise cyclization. For example:
- Multicomponent approach : Reacting 5-fluoroisatin with enaminones (e.g., ethyl cyanoacetate derivatives) in aqueous or solvent-free conditions under reflux to form the spiro core .
- Protection/deprotection strategies : Use of benzyl or tert-butyl groups (e.g., tert-butyl 5-fluoro-2-oxospiro derivatives) to stabilize intermediates, followed by deprotection under acidic conditions (e.g., HCl/EtOAc) .
- Automated synthesis : Nano-scale reactors for indole derivatives can optimize reaction parameters (e.g., temperature, stoichiometry) to improve yields .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) and C18 columns for purity assessment .
- Spectroscopy :
- 1H/13C NMR to confirm spirocyclic structure and fluorine substitution (δ ~120-130 ppm for C-F in 19F NMR).
- HRMS for molecular weight verification (e.g., C₁₉H₂₀FN₂O₂ requires exact mass 336.15) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and spiro-junction geometry, as demonstrated in related fluorinated spiro compounds .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity mitigation : Assume potential acute toxicity due to structural analogs (e.g., benzyl piperidine carboxylates) lacking full toxicological data. Use PPE (gloves, goggles, lab coats) and avoid inhalation/contact .
- Spill management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent environmental release .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylate ester .
Advanced: What biological targets and assays are relevant for studying this compound’s activity?
Methodological Answer:
- Kinase inhibition : Screen against c-Met and ALK kinases using:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in cancer cell lines to evaluate mechanism of action .
- Pharmacodynamics : Monitor phosphorylation levels of c-Met in vivo via Western blot .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
- Fluorine positioning : Compare 5-fluoro vs. 6-fluoro analogs (e.g., tert-butyl derivatives) to assess electronic effects on kinase binding .
- Spiro-ring modifications : Introduce methyl or methoxy groups at indoline C5/C6 to enhance steric complementarity with kinase active sites .
- Carboxylate replacement : Test amide or sulfonamide variants to improve metabolic stability .
Advanced: What strategies address stability and reactivity challenges during experiments?
Methodological Answer:
- Light sensitivity : Store solutions in amber vials; monitor degradation via LC-MS .
- Ester hydrolysis : Avoid prolonged exposure to aqueous buffers (pH >7). Use tert-butyl analogs for intermediates requiring aqueous workups .
- Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (e.g., >150°C for benzyl carboxylates) .
Advanced: How can researchers resolve synthetic impurities in the final product?
Methodological Answer:
- Byproduct identification : Use preparative HPLC to isolate impurities; characterize via NMR/MS .
- Optimized purification : Recrystallization from ethyl acetate/hexane (1:3) removes unreacted isatin or enaminone precursors .
- Catalyst tuning : Replace NH₄Cl with Lewis acids (e.g., ZnCl₂) to suppress side reactions in cyclization steps .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?
Methodological Answer:
- Xenograft models : Subcutaneous implantation of c-Met-overexpressing tumors (e.g., GTL-16) in nude mice. Administer compound orally (10–50 mg/kg/day) and measure tumor volume biweekly .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS of plasma samples; target AUC₀–24h >5000 ng·h/mL .
- Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
